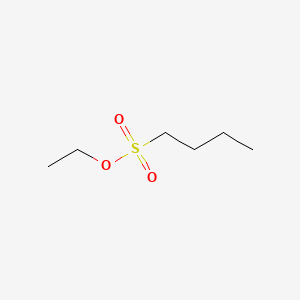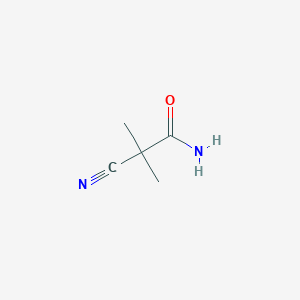
3,4-Pirroledicarboxilato de dietilo
Descripción general
Descripción
Diethyl 3,4-pyrroledicarboxylate (DEPDC) is an organic compound with a molecular formula of C10H14O4. It is a white solid with a melting point of 93-95 °C and a boiling point of 203-205 °C. DEPDC is a versatile compound with a wide range of applications in the fields of organic chemistry and biochemistry. Its main uses include synthesis of organic compounds, scientific research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis de pirroles trisustituidos
El 3,4-pirroledicarboxilato de dietilo se utiliza en la síntesis de varios pirroles trisustituidos, que son intermediarios valiosos en productos farmacéuticos y agroquímicos. Por ejemplo, se puede usar para crear 1-hidroximetil-3,4-pirroledicarboxilato de dietilo y 1-benzoiloxirmetil-3,4-pirroledicarboxilato de dietilo .
Actuadores blandos de copolímero de pirrol
Este compuesto es fundamental en la preparación de actuadores blandos de copolímero de pirrol. Estos actuadores exhiben una menor fluencia electroquímica y una tensión de accionamiento reducida, lo que los hace adecuados para un control preciso en la robótica blanda .
Investigación proteómica
El this compound también es un producto utilizado en la investigación proteómica. La proteómica es el estudio a gran escala de las proteínas, que son partes vitales de los organismos vivos, con muchas funciones .
Síntesis estereoselectiva
El compuesto se puede sintetizar de manera estereoselectiva, lo cual es crucial para crear configuraciones moleculares específicas que se requieren en ciertos productos farmacéuticos .
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the synthesis of trisubstituted pyrroles , which suggests that its targets could be enzymes or receptors that interact with pyrrole derivatives.
Mode of Action
Given its role in the synthesis of trisubstituted pyrroles , it’s plausible that it interacts with its targets by donating or accepting electrons, participating in bond formation or breakage, or through other chemical reactions that lead to the formation of the desired pyrrole derivatives.
Biochemical Pathways
Considering its role in the synthesis of trisubstituted pyrroles , it’s likely involved in pathways where these pyrrole derivatives exert their biological effects.
Result of Action
It’s known to be used in the preparation of pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain . This suggests that the compound, or its derivatives, may have applications in materials science and engineering.
Propiedades
IUPAC Name |
diethyl 1H-pyrrole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXBVVVYILIRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350829 | |
| Record name | Diethyl 3,4-pyrroledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41969-71-5 | |
| Record name | Diethyl 3,4-pyrroledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3,4-pyrroledicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














